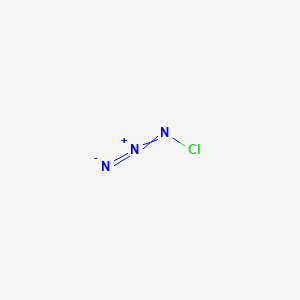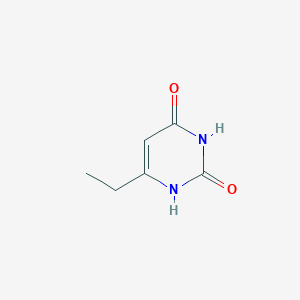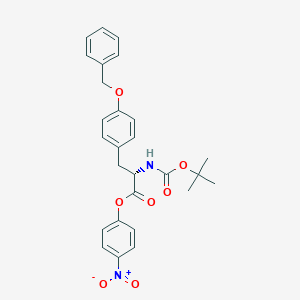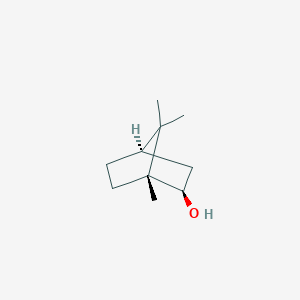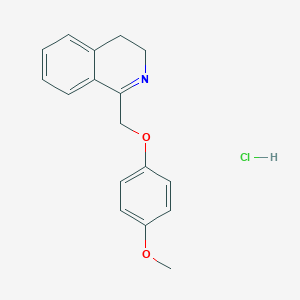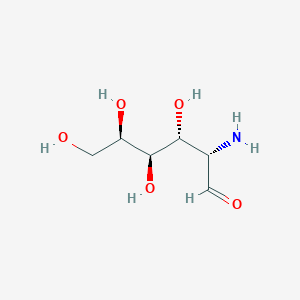
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Erythrulose works by reacting with the amino acids in the outermost layer of the skin to produce a brown pigment called melanoidin. This pigment gives the skin a natural-looking tan without the harmful effects of UV radiation. Erythrulose also has antioxidant properties that protect the skin from oxidative stress and premature aging.
Efectos Bioquímicos Y Fisiológicos
Erythrulose has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in melanin synthesis, leading to a more prolonged and natural-looking tan. Erythrulose also increases the production of collagen, elastin, and hyaluronic acid, which are essential for maintaining healthy skin. Additionally, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is its natural origin, which makes it a safe and eco-friendly alternative to synthetic compounds. Erythrulose is also stable under a wide range of pH and temperature conditions, making it suitable for various applications. However, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal can be challenging to isolate and purify, which can affect its yield and purity.
Direcciones Futuras
There are several future directions for (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal research. One potential area is the development of new synthesis methods that can increase the yield and purity of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal. Another area is the investigation of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal's potential applications in medicine, such as its use as an anti-cancer agent or as a substrate for drug delivery. Additionally, more research is needed to fully understand the mechanism of action of (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal and its effects on the skin and other organs.
Métodos De Síntesis
Erythrulose can be synthesized from dihydroxyacetone phosphate (DHAP) through the action of triosephosphate isomerase (TPI) and glycerol dehydrogenase (GDH). The process involves the conversion of DHAP into glyceraldehyde-3-phosphate (G3P) by TPI, followed by the reduction of G3P to (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal by GDH. This method provides a cost-effective and sustainable way of producing (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal.
Aplicaciones Científicas De Investigación
Erythrulose has been extensively studied for its potential applications in various fields, including food, cosmetics, and biotechnology. In the food industry, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a natural sweetener and flavor enhancer. In cosmetics, it is used as a self-tanning agent and skin moisturizer. In biotechnology, (2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal is used as a substrate for the production of valuable compounds such as erythritol and 2,3-butanediol.
Propiedades
Número CAS |
14307-14-3 |
|---|---|
Nombre del producto |
(2S,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal |
Fórmula molecular |
C6H13NO5 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5-,6+/m1/s1 |
Clave InChI |
FZHXIRIBWMQPQF-KAZBKCHUSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@@H](C=O)N)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



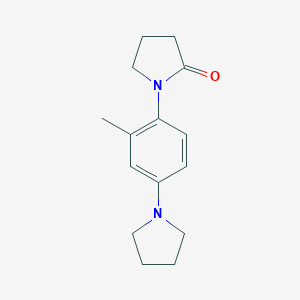
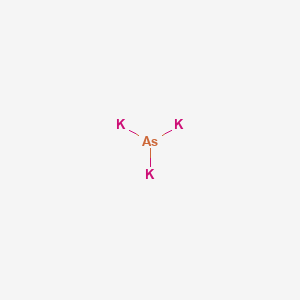

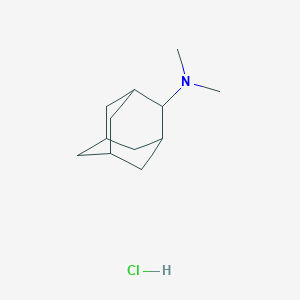
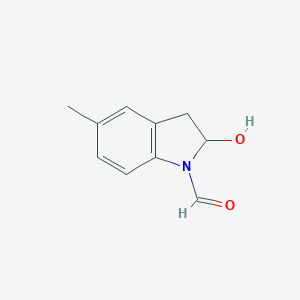
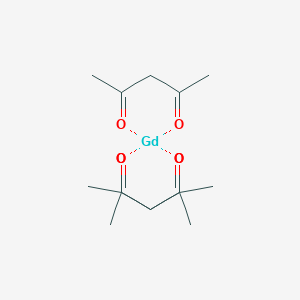
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
